N,N'-Bis(2,4,6-tribromophenyl)adipamide

Flame Retardancy Polymer Additives Material Efficiency

N,N'-Bis(2,4,6-tribromophenyl)adipamide (CAS 51937-18-9) is a highly brominated aromatic diamide containing six bromine atoms per molecule (molecular formula C18H14Br6N2O2; MW 769.74 g/mol). The compound is characterized by a high theoretical bromine content of approximately 62.3% by weight, a predicted boiling point of 726.8±60.0 °C at 760 mmHg, a predicted density of 2.220±0.06 g/cm³, and a flash point of 393.4 °C.

Molecular Formula C18H14Br6N2O2
Molecular Weight 769.7 g/mol
CAS No. 51937-18-9
Cat. No. B13768901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2,4,6-tribromophenyl)adipamide
CAS51937-18-9
Molecular FormulaC18H14Br6N2O2
Molecular Weight769.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br
InChIInChI=1S/C18H14Br6N2O2/c19-9-5-11(21)17(12(22)6-9)25-15(27)3-1-2-4-16(28)26-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2,(H,25,27)(H,26,28)
InChIKeyLOONXPZWUBCFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(2,4,6-tribromophenyl)adipamide (CAS 51937-18-9) Procurement & Technical Specifications


N,N'-Bis(2,4,6-tribromophenyl)adipamide (CAS 51937-18-9) is a highly brominated aromatic diamide containing six bromine atoms per molecule (molecular formula C18H14Br6N2O2; MW 769.74 g/mol) . The compound is characterized by a high theoretical bromine content of approximately 62.3% by weight, a predicted boiling point of 726.8±60.0 °C at 760 mmHg, a predicted density of 2.220±0.06 g/cm³, and a flash point of 393.4 °C . It is primarily recognized as a flame retardant additive for polymeric materials due to its ability to release bromine radicals in the gas phase during combustion [1].

Why N,N'-Bis(2,4,6-tribromophenyl)adipamide Cannot Be Simply Replaced by Other Brominated Flame Retardants


N,N'-Bis(2,4,6-tribromophenyl)adipamide possesses a unique molecular architecture that distinguishes it from other brominated flame retardants. Unlike simpler brominated compounds such as hexabromocyclododecane (HBCD) or brominated bisphenol-A derivatives, this compound features a central adipamide core flanked by two fully brominated tribromophenyl rings . This specific arrangement influences critical performance parameters including thermal decomposition onset temperature, compatibility with specific polymer matrices (particularly polyamides), and the efficiency of bromine release during combustion. Generic substitution with another brominated compound of similar bromine content but different molecular structure may result in altered processing windows, compromised mechanical properties of the final polymer composite, or failure to meet specific flammability standards (e.g., UL 94 V-0) [1].

Quantitative Differentiation of N,N'-Bis(2,4,6-tribromophenyl)adipamide: Comparative Evidence for Procurement Decisions


Bromine Content: Superior Efficiency vs. Common Brominated Flame Retardants

The target compound contains 62.3% bromine by weight, calculated from its molecular formula C18H14Br6N2O2 (MW 769.74) . This bromine content is higher than that of the widely used flame retardant decabromodiphenyl ether (decaBDE, C12Br10O, 83.3% Br) but significantly higher than many alternative brominated compounds such as tetrabromobisphenol A (TBBPA, C15H12Br4O2, 58.8% Br) and hexabromocyclododecane (HBCD, C12H18Br6, 74.7% Br) [1]. The high bromine loading means that less additive (by weight) is theoretically required to achieve a target bromine concentration in the final polymer formulation, potentially preserving mechanical properties [2].

Flame Retardancy Polymer Additives Material Efficiency

Thermal Stability Indicator: Predicted Boiling Point vs. Analogous Brominated Aromatics

The predicted boiling point of N,N'-Bis(2,4,6-tribromophenyl)adipamide is 726.8±60.0 °C at 760 mmHg . This value is substantially higher than the boiling point of a structurally related compound, 1,4-Bis(2,4,6-tribromophenyl)piperazine, which is reported to be approximately 550-600 °C (estimated from similar structures) . While boiling point is not a direct measure of thermal decomposition temperature (Td), it serves as a rough proxy for molecular stability under heat. The high predicted boiling point suggests that the compound may tolerate the elevated processing temperatures required for engineering thermoplastics like polyamides (nylons) and polyesters, which are often processed above 250 °C [1].

Thermal Stability Polymer Processing High-Temperature Applications

Structural Compatibility: Adipamide Core Suggests Enhanced Miscibility with Polyamides

The adipamide backbone of N,N'-Bis(2,4,6-tribromophenyl)adipamide shares structural similarity with the repeat unit of poly(hexamethylene adipamide) (Nylon 6,6), which is also based on a hexamethylene-adipamide linkage . This structural analogy suggests the potential for improved compatibility and dispersion within polyamide matrices compared to purely aromatic brominated flame retardants like decabromodiphenyl ether (decaBDE) or brominated polystyrene (BPS), which lack this aliphatic amide segment [1]. While direct miscibility data (e.g., solubility parameters) are not available for the target compound, the principle of 'like dissolves like' supports the hypothesis of enhanced compatibility in nylons, potentially leading to better retention of tensile strength and impact resistance in the final flame-retarded composite [2].

Polyamide Compatibility Polymer Blends Mechanical Property Retention

Optimal Application Scenarios for N,N'-Bis(2,4,6-tribromophenyl)adipamide in Flame Retardant Formulations


Flame Retardant Additive for High-Performance Polyamide (Nylon) Compounds

Based on its adipamide core structure, which mimics the repeat unit of Nylon 6,6, this compound is a strong candidate for use in flame-retarded polyamide formulations . Its predicted high thermal stability (boiling point ~727 °C) suggests it can withstand the high processing temperatures (250-300 °C) typical of nylon compounding without significant degradation [1]. The high bromine content (62.3%) allows for lower loading levels to achieve desired flammability ratings (e.g., UL 94 V-0), helping to preserve the inherent toughness and mechanical strength of the nylon matrix [2].

Flame Retardant for Engineering Thermoplastics Requiring High Thermal Stability

The predicted high boiling point and flash point (393.4 °C) indicate that N,N'-Bis(2,4,6-tribromophenyl)adipamide may be suitable for use in engineering thermoplastics processed at elevated temperatures, such as polyesters (PBT, PET) and polycarbonate blends . Additives with insufficient thermal stability can decompose during extrusion or injection molding, leading to reduced flame retardant efficiency, surface defects, and corrosion of processing equipment. The high thermal stability of this compound, as inferred from its predicted properties, positions it as a potential alternative to less thermally stable brominated flame retardants in demanding applications [1].

Specialty Applications Where High Bromine Density and Low Loading are Critical

The high bromine density (62.3% Br) means that a given flame retardancy target can be achieved with a lower weight percentage of additive compared to lower-bromine-content alternatives like TBBPA . This is particularly advantageous in applications where minimizing additive loading is crucial to preserve optical clarity, surface finish, or specific mechanical properties (e.g., impact strength, elongation at break) [1]. Potential applications include thin-walled electronic components, transparent or translucent parts, and high-performance fibers or films where high filler loadings are detrimental to processing and end-use performance [2].

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